AMG 487 is a synthetic, small-molecule compound classified as a chemokine receptor antagonist. [, , ] Specifically, it demonstrates potent and selective antagonistic activity against the chemokine (C-X-C motif) receptor 3 (CXCR3). [, , , , , , , , , , , , ]
Chemokine receptors, such as CXCR3, play a crucial role in the human immune system by mediating the migration of immune cells to sites of inflammation. [] AMG 487, by blocking CXCR3, disrupts this signaling pathway, making it a valuable tool for investigating the role of CXCR3 in various inflammatory and immune-related processes. [, , , , , , , , , , , ] This compound has been extensively studied in preclinical models of diseases like periodontitis, rheumatoid arthritis, multiple sclerosis, and cancer. [, , , , , , , ]
AMG 487 was developed by Amgen Inc. as part of a broader class of compounds designed to inhibit the CXCR3 receptor. This receptor is known to mediate the chemotaxis of T cells and other immune cells, making it a critical target in the treatment of conditions characterized by excessive inflammation. The compound falls under the category of small molecule drugs, specifically designed to interfere with receptor-ligand interactions in the immune system.
The synthesis of AMG 487 involves several key steps, primarily focusing on optimizing its pharmacokinetic properties and enhancing its selectivity for CXCR3. The synthetic route typically includes:
Detailed methodologies can be found in patent literature, which outlines specific reaction conditions, yields, and purification processes .
AMG 487 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the CXCR3 receptor. The molecular formula is , indicating a significant presence of nitrogen and oxygen atoms, which are crucial for its biological activity.
The three-dimensional structure can be analyzed using computational modeling techniques, which help predict its binding affinity and orientation within the receptor site.
AMG 487 primarily acts through competitive inhibition of CXCR3 by binding to its active site, thereby preventing the natural ligands from eliciting a response. Key aspects of its chemical reactivity include:
These reactions are critical for understanding both the efficacy and safety profile of AMG 487 in clinical applications.
The mechanism by which AMG 487 exerts its effects involves several steps:
These properties are essential for determining the appropriate dosage forms and routes of administration for clinical use.
AMG 487 has been extensively studied for its potential applications in treating various inflammatory conditions:
CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes, natural killer (NK) cells, and specific innate immune subsets. It binds three interferon (IFN)-γ-inducible ligands: CXCL9 (MIG), CXCL10 (IP-10), and CXCL11 (I-TAC). This receptor is constitutively absent on naïve T cells but rapidly upregulated upon T-cell activation, particularly under Th1-polarizing conditions. CXCR3 activation triggers intracellular calcium mobilization, adenylate cyclase inhibition, and actin polymerization, facilitating directional cell migration [1] [2].
In autoimmune pathologies, CXCR3 mediates pathogenic leukocyte infiltration into target organs. For example:
Table 1: Pathological Roles of CXCR3 in Autoimmune Disorders
Disease | CXCR3/Ligand Involvement | Functional Outcome |
---|---|---|
Lupus Nephritis | CXCR3+ T cells dominate renal infiltrates; CXCL9/10 overexpressed in tubulointerstitial areas | Mediates Th1/Th17 renal migration; Correlates with proteinuria |
Rheumatoid Arthritis | Synovial fluid T cells: 90% CXCR3+CCR5+ | Drives joint inflammation via IFN-γ+ T-cell recruitment |
Inflammatory Bowel Disease | Mucosal CXCL10 elevation; CXCR3+ lymphocytes in lamina propria | Promotes T-cell transmigration and epithelial damage |
CXCR3 ligands exhibit non-redundant functions despite shared receptor binding:
CXCL11: Responsive to IFN-γ, IFN-β > IFN-α (STAT3/NF-κB promoter) [2] [10]
Biased Signaling:
In inflamed tissues, endothelial cells secrete CXCL9/10 to recruit circulating CXCR3+ effector T cells. Subsequent parenchymal CXCL11 production fine-tunes local immunity by expanding regulatory subsets. In hepatocellular inflammation, CXCR3 mediates 60–80% of Th17 adhesion to sinusoidal endothelium via β1/β2 integrin activation [6] [10].
Table 2: Functional Properties of CXCR3 Ligands
Ligand | Key Inducers | Receptor Affinity | Primary Immune Functions |
---|---|---|---|
CXCL9 | IFN-γ | Low (IC50 ≈36 nM) | Recruits Th1 cells; Synergizes with CXCL10 for NK cell migration |
CXCL10 | IFN-γ, IFN-α/β, TNF-α | Intermediate (IC50≈8 nM) | Drives Th1 polarization; Amplifies CTL recruitment to tumors |
CXCL11 | IFN-γ, IFN-β | High (IC50≈5 nM) | Induces Tr1 cells; Mediates receptor internalization/desensitization |
CXCR3 blockade disrupts self-perpetuating inflammation loops in autoimmunity:
AMG 487 (N-{1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[1,2-a]pyrimidin-2-yl)ethyl}-2-(4-(trifluoromethoxy)phenyl)acetamide) is a selective small-molecule CXCR3 antagonist:
Table 3: Pharmacological Profile of AMG 487
Parameter | Value | Assay System |
---|---|---|
CXCL10 Binding Inhibition | IC50 = 8.0 nM | 125I-IP10 competition in human T cells |
CXCL11 Binding Inhibition | IC50 = 8.2 nM | 125I-ITAC competition assay |
Calcium Flux Suppression | IC50 = 5 nM (ITAC-induced) | Fluorimetric assay in CXCR3+ cells |
T-cell Migration Inhibition | >90% (at 100 nM vs. CXCL10) | Transwell chemotaxis |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7